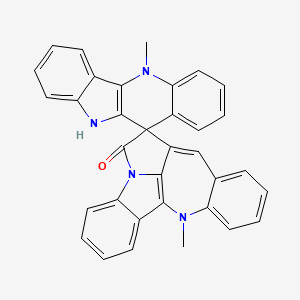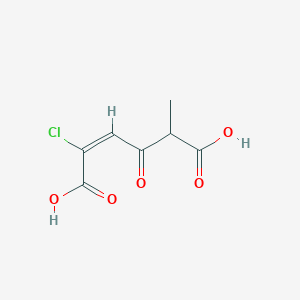
Butanoic acid, 2-(bis(2-methoxyethyl)amino)-, 2,6-dimethoxy-4-methylphenyl ester, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Org 25435 has been used in trials studying the treatment of Anaesthesia.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions :
- Butanoic acid derivatives have been utilized in various chemical synthesis processes. For instance, a study demonstrated the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine leading to the formation of butyl ester, which is resistant to aminolysis (Novakov et al., 2017). Additionally, these compounds have been involved in the practical synthesis of orally active antagonists, showcasing their relevance in medicinal chemistry (Ikemoto et al., 2005).
Pharmacological Research :
- Butanoic acid derivatives are significant in pharmacological research. One study synthesized novel compounds from butanoic acid derivatives, evaluating them for antioxidant, anti-inflammatory, and antiulcer activities. Some compounds showed significant antioxidant action comparable to standards (Subudhi & Sahoo, 2011).
Agricultural and Pest Control Applications :
- In agriculture and pest control, butanoic acid derivatives have been investigated as juvenogens, which are hormonogenic compounds with potential applications in insect pest control. These compounds were synthesized from their chiral precursors, with a focus on their stereoisomeric properties (Wimmer et al., 2007).
Material Science and Polymer Research :
- These derivatives have applications in material science, particularly in the synthesis of polymers. One study involved the synthesis of hyperbranched aromatic polyimides using a butanoic acid derivative, highlighting their solubility and potential applications in various industrial processes (Yamanaka et al., 2000).
Molecular Biology and Biochemistry :
- In molecular biology, butanoic acid derivatives play a role in understanding protein interactions and enzymatic activities. For example, research involving ortho dimers of butylated hydroxyanisole, a derivative, helped in studying nuclear factor kappa B activation and gene expression in macrophages (Murakami et al., 2006).
Energy and Solar Cell Applications :
- The use of butanoic acid derivatives in energy research, especially in the development of solar cells, is noteworthy. A study demonstrated the use of a butanoic acid derivative as an acceptor and cathode interfacial material in polymer solar cells, contributing to the field of renewable energy (Lv et al., 2014).
Eigenschaften
CAS-Nummer |
256456-73-2 |
|---|---|
Produktname |
Butanoic acid, 2-(bis(2-methoxyethyl)amino)-, 2,6-dimethoxy-4-methylphenyl ester, (2R)- |
Molekularformel |
C19H31NO6 |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
(2,6-dimethoxy-4-methylphenyl) (2R)-2-[bis(2-methoxyethyl)amino]butanoate |
InChI |
InChI=1S/C19H31NO6/c1-7-15(20(8-10-22-3)9-11-23-4)19(21)26-18-16(24-5)12-14(2)13-17(18)25-6/h12-13,15H,7-11H2,1-6H3/t15-/m1/s1 |
InChI-Schlüssel |
GKRFHHRXDUACIN-OAHLLOKOSA-N |
Isomerische SMILES |
CC[C@H](C(=O)OC1=C(C=C(C=C1OC)C)OC)N(CCOC)CCOC |
SMILES |
CCC(C(=O)OC1=C(C=C(C=C1OC)C)OC)N(CCOC)CCOC |
Kanonische SMILES |
CCC(C(=O)OC1=C(C=C(C=C1OC)C)OC)N(CCOC)CCOC |
Andere CAS-Nummern |
256456-73-2 |
Synonyme |
2-(N-bis(2-methoxyethyl)amino)butyric acid,2',6'-dimethoxyphenyl ester hydrobromide Org 25435 Org25435 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



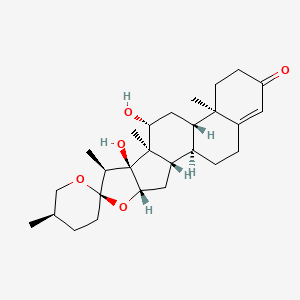
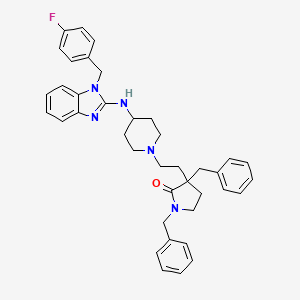
![(2E,4E)-5-[2-Methyl-2-(1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene-6-yl)cyclopropyl]-3-methyl-2,4-pentadienoic acid](/img/structure/B1244575.png)
![2-[(1-Amino-1-oxopropan-2-yl)thio]-3-butyl-4-oxo-7-quinazolinecarboxylic acid methyl ester](/img/structure/B1244577.png)

![3,5,6-trichloro-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridin-2-amine](/img/structure/B1244579.png)
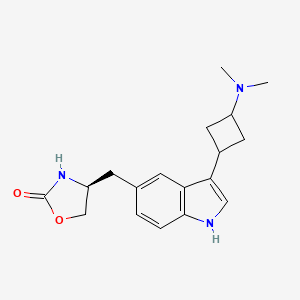
![2-Isopropoxy-12-(2-hydroxyethyl)-13,14-dihydronaphthol[2,1-a]pyrrolo[3,4-c]carbazole-5-one](/img/structure/B1244581.png)
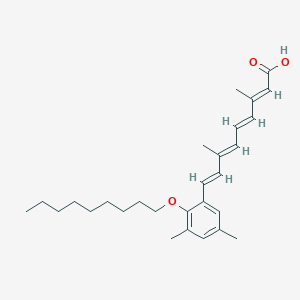

![N2-[(1S,2R)-2-aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethylpurine-2,6-diamine](/img/structure/B1244585.png)
